

Application Notes and Protocols: Cyanine3 Amine (TFA) for Fluorescence Microscopy

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Compound of Interest		
Compound Name:	Cyanine3 amine (TFA)	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cyanine3 (Cy3) amine (TFA salt) in fluorescence microscopy. This document includes the physicochemical properties of the dye, detailed protocols for labeling biomolecules, and specific applications in cellular imaging.

Introduction to Cyanine3 Amine (TFA)

Cyanine3 (Cy3) amine is a bright, orange-red fluorescent dye belonging to the cyanine family of dyes.[1][2] It is supplied as a trifluoroacetate (TFA) salt and possesses a primary amine group, making it a versatile tool for covalently labeling various biomolecules.[3][4][5][6][7][8] The primary amine allows for conjugation to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters (after activation of a carboxyl group), isothiocyanates, and aldehydes.[3][4][5][6][7][8][9] Its high molar extinction coefficient and good quantum yield result in bright fluorescent signals, making it an ideal choice for a wide range of fluorescence-based applications.[1][2][10]

Key Features:

- Bright Orange-Red Fluorescence: High visibility and contrast in imaging.[2]
- Excellent Photostability: Resistant to photobleaching, allowing for longer exposure times.



- High Quantum Yield: Efficient fluorescence emission for sensitive detection.[2][10]
- Versatile Labeling Chemistry: The primary amine group enables straightforward conjugation to a variety of biomolecules.[3][4][5][6][7][8]
- pH Insensitive: Maintains fluorescent properties over a broad pH range (pH 4-10).[9][11]

Physicochemical and Spectroscopic Properties

The quantitative data for **Cyanine3 amine (TFA)** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Excitation Maximum (λex)	~555 nm	[3][6][8]
Emission Maximum (λem)	~570 nm	[3][6][8]
Molar Absorptivity	~150,000 cm ⁻¹ M ⁻¹	[6]
Quantum Yield (Φ)	~0.31	[6]
Molecular Weight	Varies by salt form (refer to vendor)	
Solubility	Good in polar organic solvents (DMSO, DMF)	[6]
Reactive Group	Primary Amine	[3][4][5][6][7][8]

Key Applications in Fluorescence Microscopy

Cyanine3 is a workhorse fluorophore in many fluorescence microscopy applications due to its brightness and compatibility with common filter sets (e.g., TRITC).[1][9]

- Immunofluorescence (IF): Cy3-labeled antibodies are widely used to detect and localize specific proteins within cells and tissues.[1][2][5][12]
- Fluorescence In Situ Hybridization (FISH): Cy3-labeled oligonucleotide probes are employed to visualize specific DNA or RNA sequences within their cellular context.[1][2][5]



- Fluorescence Resonance Energy Transfer (FRET): Cy3 can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes.[4][13][14]
 [15]
- Cellular Imaging: Used for tracking labeled molecules, such as proteins, peptides, and oligonucleotides, in living and fixed cells.[2][5]
- Neuroscience Research: Its ability to be conjugated to various biomolecules makes it valuable for neuronal tracing and imaging of neural structures.[11][16][17][18][19]
- Cancer Research: Cy3-labeled probes are utilized for imaging cancer cells and tissues, and for tracking drug delivery vehicles.[20][21]

Experimental Protocols

Antibody Labeling with Cyanine3 Amine via Carboxyl Group Activation

This protocol describes the labeling of an antibody through the activation of its carboxyl groups using a carbodiimide (e.g., EDC), followed by reaction with Cyanine3 amine.

Materials:

- Antibody (or other protein) to be labeled in a suitable buffer (e.g., MES, pH 6.0)
- Cyanine3 amine (TFA salt)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., Sephadex G-25)



Protocol:

- Prepare Antibody Solution: Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.
- Prepare Dye Stock Solution: Dissolve Cyanine3 amine in DMSO to a concentration of 10 mg/mL.
- Activate Antibody Carboxyl Groups:
 - Add a 50-fold molar excess of EDC to the antibody solution.
 - Add a 100-fold molar excess of NHS to the antibody solution.
 - Incubate for 15 minutes at room temperature.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the Cyanine3 amine stock solution to the activated antibody solution.
 - Incubate for 2 hours at room temperature, protected from light.
- Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.
- Purify Conjugate: Separate the labeled antibody from unreacted dye and other small molecules using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
- Determine Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for Cy3).
 - Calculate the protein concentration and the dye concentration using the molar extinction coefficients.



 DOL = (moles of dye) / (moles of protein). An optimal DOL for antibodies is typically between 2 and 10.[22]

Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for using a Cy3-labeled secondary antibody for indirect immunofluorescence.

Materials:

- · Cultured cells on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody (specific to the target antigen)
- Cy3-labeled Secondary Antibody (specific to the host species of the primary antibody)
- Nuclear Counterstain (e.g., DAPI)
- · Mounting Medium

Protocol:

- Cell Fixation:
 - Wash cells three times with PBS.
 - Fix with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization:



- Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
- Wash three times with PBS.
- Blocking:
 - Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce nonspecific binding.
- · Primary Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer to the recommended concentration.
 - Incubate coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
 - Wash three times with PBS.
- Secondary Antibody Incubation:
 - Dilute the Cy3-labeled secondary antibody in Blocking Buffer.
 - Incubate for 1 hour at room temperature, protected from light.
 - Wash three times with PBS, protected from light.
- Counterstaining (Optional):
 - Incubate with DAPI solution for 5 minutes.
 - Wash three times with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using mounting medium.
 - Seal the edges with nail polish.
- Imaging:



 Visualize using a fluorescence microscope with appropriate filter sets for Cy3 (and DAPI if used).

Labeling of Amine-Modified Oligonucleotides for FISH

This protocol describes the labeling of an amine-modified oligonucleotide with a Cy3-NHS ester. The amine on the oligo reacts with the NHS ester of the dye.

Materials:

- 5'- or 3'-Amine-Modified Oligonucleotide
- Cyanine3 NHS Ester
- Anhydrous DMSO
- Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
- Ethanol
- Nuclease-free water
- Purification supplies (e.g., HPLC or gel electrophoresis)

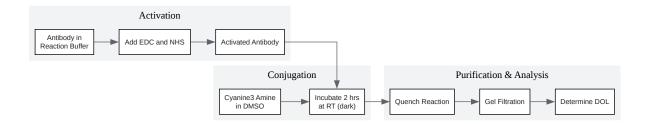
Protocol:

- Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mM.
- Prepare Dye Stock Solution: Dissolve the Cy3 NHS ester in anhydrous DMSO to a concentration of 10-20 mM immediately before use.
- Conjugation Reaction:
 - Add a 5- to 10-fold molar excess of the dye stock solution to the oligonucleotide solution.
 - Vortex briefly and incubate for 2-4 hours at room temperature in the dark.
- Purify Labeled Oligonucleotide:



- Purify the labeled oligonucleotide from the unreacted dye using ethanol precipitation,
 followed by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
- · Quantify Labeled Oligonucleotide:
 - Measure the absorbance at 260 nm (for the oligonucleotide) and 555 nm (for Cy3).
 - Calculate the concentration and labeling efficiency.

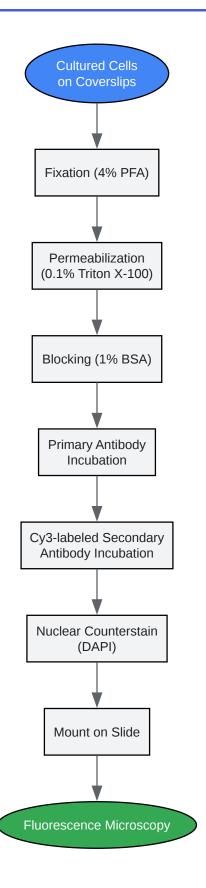
Visualizations Experimental Workflows



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Caption: Workflow for labeling antibodies with Cyanine3 amine.





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Caption: Standard immunofluorescence staining workflow.

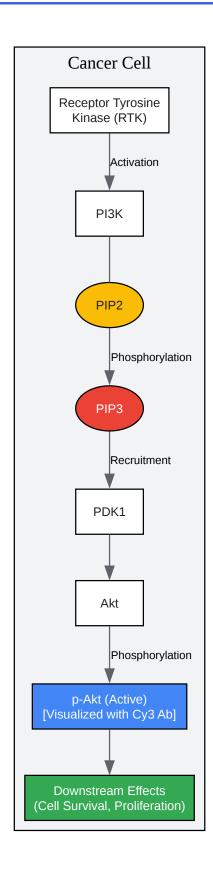




Signaling Pathway Example: PI3K/Akt Signaling in Cancer

Cyanine3-labeled antibodies can be used to visualize key proteins in signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer. For instance, an antibody against phosphorylated Akt (p-Akt) labeled with Cy3 could be used to visualize the activation of this pathway in cancer cells.





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Caption: Visualization of p-Akt in the PI3K/Akt pathway using a Cy3-labeled antibody.



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